molecular formula C16H13NO B1383235 1-(4-methylphenyl)-1H-indole-3-carbaldehyde CAS No. 1146220-76-9

1-(4-methylphenyl)-1H-indole-3-carbaldehyde

Cat. No. B1383235
M. Wt: 235.28 g/mol
InChI Key: MXXNIXCXKKSTJJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves a description of the compound’s physical and chemical properties. It may include information about its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Fused Heterocycles

    A study by Gribble et al. (2002) details the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole from indole-3-carbaldehyde. This process highlights the compound's role as a precursor in the synthesis of complex heterocycles, demonstrating its utility in organic synthetic methods (Gribble, Jiang, & Liu, 2002).

  • Catalytic Applications

    Research by Singh et al. (2017) explores the synthesis of palladacycles using 1H-indole-3-carbaldehyde derivatives. These palladacycles have applications as catalysts in chemical reactions, indicating the compound's relevance in catalysis (Singh, Saleem, Pal, & Singh, 2017).

Biological Activity

  • Antimicrobial Activity

    Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities. These derivatives showed significant inhibitory activities against various bacterial strains, highlighting the potential biomedical applications of the compound (Carrasco, Hernández, Chupayo, Álvarez, Oramas-Royo, Spodine, Tamariz-Angeles, Olivera-Gonzales, & Dávalos, 2020).

  • Antioxidant Properties

    A study by Gopi and Dhanaraju (2020) focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives from 1H-indole carbaldehyde oxime. These compounds displayed considerable antioxidant activity, suggesting potential therapeutic uses (Gopi & Dhanaraju, 2020).

Advanced Material Science

  • Molecular Synthesis for Material Science: The work by Kothandaraman et al. (2011) demonstrates the use of 1H-indole-2-carbaldehydes in the gold-catalyzed cycloisomerization process. This method is pivotal in material science for creating complex molecules with specific properties (Kothandaraman, Mothe, Toh, & Chan, 2011).

properties

IUPAC Name

1-(4-methylphenyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXNIXCXKKSTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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